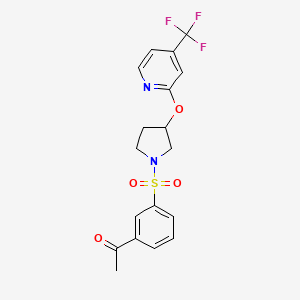

1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

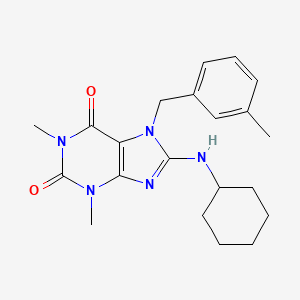

The compound “1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, a trifluoromethyl group attached to a pyridine ring, and a sulfonyl group attached to a phenyl ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications

Agrochemicals

Trifluoromethylpyridine (TFMP) derivatives find significant use in crop protection. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, exemplifies this application. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. These compounds protect crops from pests, and their biological activities stem from the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .

Anticancer Drug Discovery

The trifluoromethyl group has been explored in the context of anticancer drug development. While not directly related to the compound , o-amino-arylurea derivatives containing a trifluoromethyl group have been synthesized and evaluated for their kinase inhibitory activity .

Drug Design and Optimization

The pyrrolidine moiety within the compound structure plays a crucial role in drug discovery. Researchers study binding conformations and optimize molecules based on their interactions with specific targets. For instance, sulfonamide derivatives containing pyrrolidine scaffolds have been investigated for their potency against RORγt, a validated target for anticancer drugs .

Antimicrobial Potential

Among the various derivatives, certain compounds containing the trifluoromethylpyridine motif exhibit good antimicrobial potential. Specifically, compounds 1a and 1b have demonstrated efficacy .

Antiviral Candidates

The synthesis of 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives (compounds 6–9) has yielded outstanding antiviral candidates. These structures were verified using spectral data and elemental analyses .

Functional Materials

While not explicitly mentioned in the literature, the unique combination of the trifluoromethyl group and the pyridine moiety suggests potential applications in functional materials. Further research may uncover novel uses for this compound.

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry to obtain biologically active compounds . These compounds often target proteins involved in various human diseases .

Mode of Action

The pyrrolidine ring, a common feature in this compound, is known to contribute to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .

Biochemical Pathways

For instance, some compounds with a pyrrolidine ring have shown activity against the RORγt receptor and the pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules, such as nitrogen in the pyrrolidine ring, is a common strategy in medicinal chemistry to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .

Result of Action

For instance, some compounds with a pyrrolidine ring have shown excellent potency towards certain receptors but also undesirable activity against others .

Action Environment

The spatial configuration of the carbon atoms connected to the pyrrolidine ring can play an important role in the biological activity of the compound . When the carbon atom is in the S configuration, the biological activity of the compound can be enhanced .

properties

IUPAC Name |

1-[3-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]sulfonylphenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N2O4S/c1-12(24)13-3-2-4-16(9-13)28(25,26)23-8-6-15(11-23)27-17-10-14(5-7-22-17)18(19,20)21/h2-5,7,9-10,15H,6,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKMKRGAQUDQTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-((3-((4-(Trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(benzo[d]oxazol-2-yl)-1-phenyl-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B2420853.png)

![[(4R)-2,5-Dioxoimidazolidin-4-yl]methanesulfonyl fluoride](/img/structure/B2420854.png)

![[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B2420856.png)

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2420859.png)

![8-Fluoro-4-furan-2-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline](/img/structure/B2420867.png)

![Ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2420869.png)

![3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2420871.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2420872.png)

![4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B2420873.png)